2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Description
2-(1H-Indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a heterocyclic compound featuring an indole moiety linked via an acetamide bridge to a phenyl ring substituted with a pyrazole group. Indole and pyrazole rings are pharmacologically significant due to their prevalence in bioactive molecules, influencing interactions with enzymes and receptors.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(11-14-12-20-18-4-2-1-3-16(14)18)22-15-7-5-13(6-8-15)17-9-10-21-23-17/h1-10,12,20H,11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIHDDRSPADBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the reaction of 1H-indole-3-carboxaldehyde with 4-(1H-pyrazol-3-yl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole or pyrazole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- Indole vs.
- Substituent Effects : Chlorine (Compound 12), trifluoromethyl (), and triazole (Compound 30) groups improve metabolic stability or electronic properties but may reduce solubility .
- Chiral Centers : The (S)-configured phenylethyl group in highlights the role of stereochemistry in biological activity .
Key Observations :
Key Observations :
Crystallographic and Hydrogen Bonding Analysis
Key Observations :
- Dimerization : R²²(10) motifs in stabilize crystal packing, which could influence the target compound’s solubility and stability .
Biological Activity
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by relevant research findings and case studies.
Chemical Structure
The compound can be characterized by its unique structure, which consists of an indole moiety linked to a pyrazole phenyl group through an acetamide connection. This structural configuration is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazole and indole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for some derivatives . The inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis highlights the potential of these compounds in treating infections caused by resistant strains.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. For example, it exhibited IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and other cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of several derivatives, including the target compound, notable results were observed:
The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, making it a promising candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound also exhibits anti-inflammatory effects. Pyrazole derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
